Sodium4-cyanopyridine-2-sulfinate
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Overview
Description
Sodium 4-cyanopyridine-2-sulfinate is a chemical compound with the molecular formula C6H4N2O2SNa. It is a sulfinate salt, which is known for its versatile reactivity and stability. Sulfinate salts have been recognized as useful building blocks in organic synthesis due to their ability to introduce sulfonyl groups into various molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-cyanopyridine-2-sulfinate typically involves the reaction of 4-cyanopyridine with sulfur dioxide and a base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt .
Industrial Production Methods
Industrial production methods for sodium 4-cyanopyridine-2-sulfinate often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-cyanopyridine-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfinic acids.
Substitution: It can participate in nucleophilic substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with sodium 4-cyanopyridine-2-sulfinate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium in cross-coupling reactions .
Major Products
The major products formed from reactions involving sodium 4-cyanopyridine-2-sulfinate include sulfonates, sulfinic acids, and various substituted pyridine derivatives .
Scientific Research Applications
Sodium 4-cyanopyridine-2-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 4-cyanopyridine-2-sulfinate involves its ability to act as a nucleophile in various chemical reactionsThe molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 4-cyanopyridine-2-sulfinate include other sulfinate salts, such as sodium benzenesulfinate and sodium methanesulfinate .
Uniqueness
What sets sodium 4-cyanopyridine-2-sulfinate apart from other sulfinate salts is its ability to introduce sulfonyl groups into pyridine derivatives, which are important in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
sodium;4-cyanopyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S.Na/c7-4-5-1-2-8-6(3-5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAWIUKCWAPCRD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N2NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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